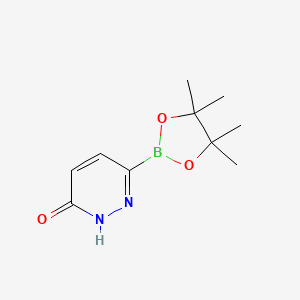
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one is a compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound features a pyridazinone core, which is known for its biological activity, and a dioxaborolane group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one typically involves the formation of the pyridazinone core followed by the introduction of the dioxaborolane group. One common method involves the reaction of a suitable pyridazinone precursor with a boronic acid or boronate ester under conditions that facilitate the formation of the dioxaborolane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
化学反応の分析
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Biology: The pyridazinone core is known for its biological activity, making this compound a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for biologically active molecules.
作用機序
The mechanism by which 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive in cross-coupling reactions, where it forms new carbon-carbon bonds through the formation of boronate esters. The pyridazinone core may interact with biological targets, potentially inhibiting or modulating the activity of specific enzymes or receptors .
類似化合物との比較
Similar compounds include other boronic acid derivatives and pyridazinone-based molecules. For example:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic acid derivative used in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Commonly used in hydroboration and borylation reactions.
The uniqueness of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one lies in its combination of a biologically active pyridazinone core with a highly reactive dioxaborolane group, making it versatile for both synthetic and biological applications.
特性
分子式 |
C10H15BN2O3 |
|---|---|
分子量 |
222.05 g/mol |
IUPAC名 |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(14)13-12-7/h5-6H,1-4H3,(H,13,14) |
InChIキー |
SNSHKBGSDXTJBI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NNC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)
![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
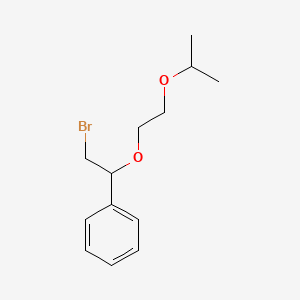
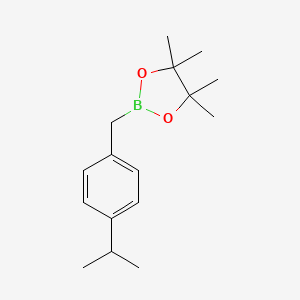
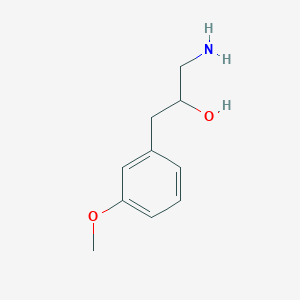
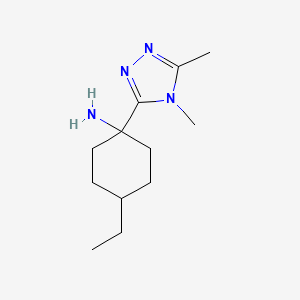
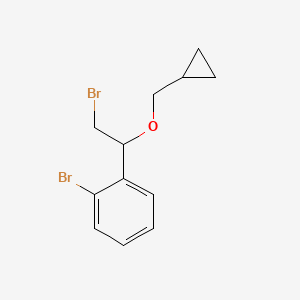
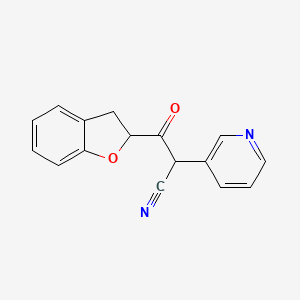
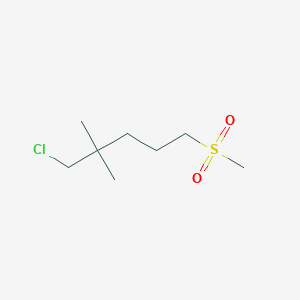
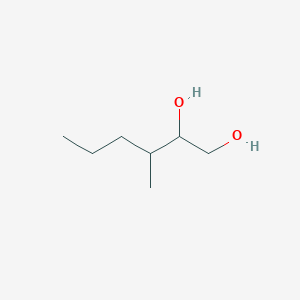
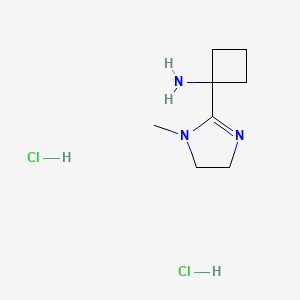
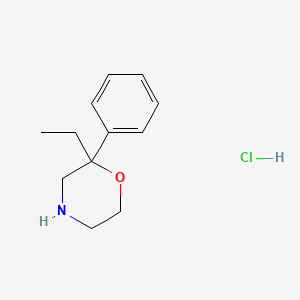
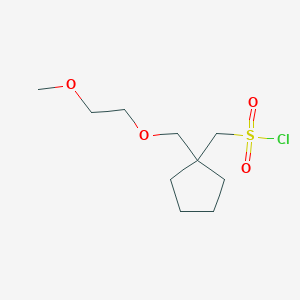
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
